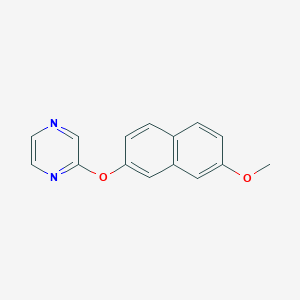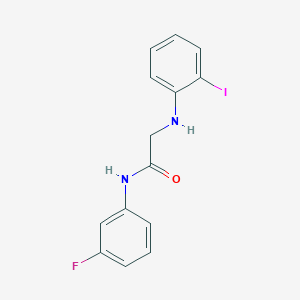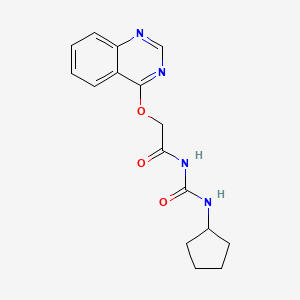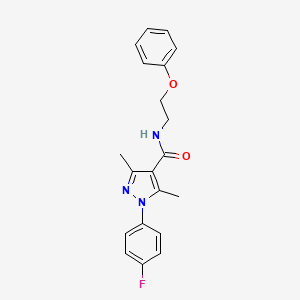![molecular formula C19H18N2OS2 B7477394 N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide, also known as DMID, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMID is a synthetic compound that was first synthesized in the 1980s and has since been the subject of numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to inhibit the activity of several different enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. By inhibiting these enzymes, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a convenient and cost-effective compound to use in research studies. However, one of the limitations of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. One area of research is in the development of new cancer treatments that incorporate N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Another area of research is in the development of new drugs that target specific enzymes or pathways that are affected by N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Additionally, there is potential for N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide to be used in the treatment of other diseases, such as neurodegenerative diseases and inflammatory conditions. Overall, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a promising compound that has the potential to have a significant impact on scientific research and the development of new treatments for various diseases.
Synthesemethoden
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 1-methylindole-3-carboxylic acid, 1,3-propanedithiol, and triethylamine. The synthesis process involves several steps, including the formation of intermediates and the purification of the final product. The synthesis of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have antitumor activity in several different types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide works by inhibiting the growth and proliferation of cancer cells, which makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-21-12-16(15-7-2-3-8-17(15)21)18(22)20-14-6-4-5-13(11-14)19-23-9-10-24-19/h2-8,11-12,19H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPMBUDHNHYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4SCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)


![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)